Cas no 338393-67-2 (2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole)
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/338393-67-2x500.png)
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 1P-057
- AKOS005083190
- 2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole
- 338393-67-2
- Oprea1_153519
- 2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole
- 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazole
- 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole
-
- インチ: 1S/C15H10Cl2N2O2/c16-13-6-1-10(7-14(13)17)8-20-12-4-2-11(3-5-12)15-19-18-9-21-15/h1-7,9H,8H2
- InChIKey: NQHKPYPTXBCQMW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)COC1C=CC(C2=NN=CO2)=CC=1)Cl
計算された属性
- せいみつぶんしりょう: 320.0119330g/mol
- どういたいしつりょう: 320.0119330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 48.2Ų
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-50mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 50mg |
¥1234.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-100mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 100mg |
¥2058.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-25mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 25mg |
¥1332.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-1mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 1mg |
¥436.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-5mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 5mg |
¥627.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-10mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 10mg |
¥872.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-2mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 2mg |
¥495.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652560-20mg |
2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,3,4-oxadiazole |
338393-67-2 | 98% | 20mg |
¥1092.00 | 2024-05-18 |
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazoleに関する追加情報
Comprehensive Overview of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole (CAS No. 338393-67-2)
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole, with the CAS number 338393-67-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of the 3,4-dichlorophenyl moiety enhances its potential applications, particularly in drug discovery and material science. Researchers are increasingly exploring its properties due to its unique structural features and promising pharmacological profile.
In recent years, the demand for heterocyclic compounds like 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole has surged, driven by their versatility in medicinal chemistry. The compound's oxadiazole ring is a key structural element, often associated with antimicrobial, anti-inflammatory, and anticancer activities. This has led to a growing interest in its synthesis and optimization, particularly in the context of targeted drug delivery and small molecule therapeutics. Its CAS No. 338393-67-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
One of the most discussed topics in the scientific community is the compound's potential role in enzyme inhibition. The 3,4-dichlorophenyl group is known to interact with various biological targets, making it a candidate for kinase inhibitors and other therapeutic agents. Additionally, its methoxy-phenyl linkage contributes to its stability and bioavailability, which are critical factors in drug development. These attributes align with current trends in precision medicine and personalized therapeutics, where researchers seek compounds with high specificity and low toxicity.
From a synthetic chemistry perspective, 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole offers intriguing possibilities. Its synthesis typically involves multistep organic reactions, including condensation and cyclization processes. The compound's molecular weight and solubility properties are often optimized for specific applications, such as crystallography studies or high-throughput screening. These aspects are particularly relevant to industries focused on biomolecular engineering and drug formulation.
Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are exploring sustainable synthesis routes to minimize waste and energy consumption. The CAS No. 338393-67-2 is occasionally referenced in studies evaluating eco-friendly catalysts and solvent-free reactions. This aligns with broader industry shifts toward green manufacturing and circular economy principles, which are increasingly prioritized by regulatory bodies and consumers alike.
In conclusion, 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole (CAS No. 338393-67-2) represents a fascinating intersection of chemistry, biology, and materials science. Its structural complexity and functional versatility make it a valuable subject for ongoing research. As the scientific community continues to uncover its potential, this compound is likely to remain a focal point in discussions about innovative therapeutics, advanced materials, and sustainable chemistry.
338393-67-2 (2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole) 関連製品
- 1024183-04-7((Phenylcyclopentyl)-N-(2-piperidylethyl)formamide)
- 868370-52-9(N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide)
- 848786-25-4(2,2-Difluoro-3-hydroxybutanoic Acid)
- 1804462-86-9(3-Chloro-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride)
- 2229513-17-9(4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid)
- 895935-43-0(1-(4-Isothiocyanatophenyl)sulfonylindoline)
- 89442-12-6(4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-)
- 20289-27-4(7-Benzyloxyindole)
- 1706430-05-8(2-(3-Bromo-phenyl)-5-dibromomethyl-benzooxazole)
- 678186-02-2(4-Ethoxy-3-[3-(4-fluoro-phenyl)-ureido]-benzene sulfonyl chloride)




